3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide
CAS No.: 2168958-23-2
Cat. No.: VC2972141
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168958-23-2 |
|---|---|
| Molecular Formula | C8H12N4O |
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | 5-cyclopropyl-2-methylpyrazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C8H12N4O/c1-12-7(8(13)10-9)4-6(11-12)5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13) |
| Standard InChI Key | GDHCLOWFCDNYAD-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2CC2)C(=O)NN |
| Canonical SMILES | CN1C(=CC(=N1)C2CC2)C(=O)NN |
Introduction
Chemical Properties and Structure
3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide (CAS No. 2168958-23-2) is a heterocyclic organic compound containing a pyrazole core with specific functional group attachments. The compound has a molecular formula of C8H12N4O and a molecular weight of 180.21 g/mol . Its structure features a pyrazole ring with a cyclopropyl substituent at position 3, a methyl group attached to one of the nitrogen atoms (N1), and a carbohydrazide moiety (-CONHNH2) at position 5, which contributes to its biological activity profile.
The comprehensive chemical identification parameters for this compound are detailed in Table 1, providing essential information for researchers working with this molecule.
Table 1: Chemical Properties of 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide
| Property | Value |
|---|---|
| CAS Number | 2168958-23-2 |
| Molecular Formula | C8H12N4O |
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | 5-cyclopropyl-2-methylpyrazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C8H12N4O/c1-12-7(8(13)10-9)4-6(11-12)5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13) |
| Standard InChIKey | GDHCLOWFCDNYAD-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2CC2)C(=O)NN |
| PubChem Compound | 129909797 |
The compound contains several functional groups that contribute to its chemical reactivity and biological properties. The carbohydrazide group (-CONHNH2) is particularly significant as it provides hydrogen bond donors and acceptors, which can interact with biological targets. The cyclopropyl group adds lipophilicity and structural rigidity, while the methyl group on the nitrogen affects the electron distribution within the pyrazole ring.
Synthesis Methodologies
The synthesis of 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide generally involves a multi-step process requiring careful reaction control and purification techniques. Advanced synthetic approaches, including microwave-assisted synthesis, have been employed to improve reaction efficiency and yield.
Advanced Synthesis Techniques
Microwave-assisted synthesis has emerged as a valuable technique for expediting the preparation of this compound and related derivatives. This approach offers several advantages over conventional heating methods, including:
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Reduced reaction times
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Improved yields
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Enhanced selectivity
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Milder reaction conditions
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Reduced formation of side products
The use of such modern synthetic techniques is particularly valuable for creating libraries of structural analogs for structure-activity relationship studies in drug discovery programs.
Biological Activities
Anticancer Properties
One of the most promising biological activities of 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide is its anticancer potential. Preliminary studies indicate that this compound can inhibit cell proliferation in cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The compound appears to target signaling pathways related to cell proliferation and apoptosis, which are critical for cancer development and progression.
Research findings suggest that this compound and related pyrazole derivatives may function as pharmacophores in drug development, particularly in targeting cancer metabolism and modulating signaling pathways that control cellular growth and death mechanisms. This anticancer activity appears to be related to the unique combination of the pyrazole core with the cyclopropyl and carbohydrazide functional groups.
Structure-Activity Relationships in Pyrazole Carbohydrazides
The broader class of pyrazole carbohydrazide derivatives exhibits diverse biological activities that provide context for understanding the potential applications of 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide. Table 2 summarizes the biological activities observed in various pyrazole carbohydrazide derivatives.
Table 2: Biological Activities of Pyrazole Carbohydrazide Derivatives
Research has revealed that the biological activity profiles of pyrazole carbohydrazide derivatives are significantly influenced by substituent patterns and positions . In some analogs, the distance between aromatic groups and the carbohydrazide function affects antimicrobial potency, while the reversal of aromatic unit positions can transform an antimicrobial compound into an anticonvulsant agent .
Applications in Pharmaceutical Research
Drug Discovery and Development
3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide has significant potential in pharmaceutical research, particularly in oncology drug discovery programs. The compound's ability to inhibit cancer cell proliferation positions it as a valuable starting point for developing more potent and selective anticancer agents.
The pyrazole carbohydrazide scaffold provides numerous opportunities for structural modification to optimize pharmacological properties such as:
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Potency and selectivity toward specific cancer types
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Pharmacokinetic parameters
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Reduced toxicity
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Improved bioavailability
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Enhanced target specificity
Material Science Applications
Beyond pharmaceutical applications, pyrazole derivatives including 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide have potential uses in material science. While detailed information on these applications is limited in the available literature, heterocyclic compounds with similar structures have been employed in:
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Development of specialty polymers
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Creation of novel catalysts
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Synthesis of functional materials with specific electronic or optical properties
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Design of chemical sensors
The unique electronic and structural properties of the pyrazole core, combined with the reactivity of the carbohydrazide group, may contribute to these potential applications in material science.
Structural Analogs and Isomers
Understanding the relationship between 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide and its structural analogs provides valuable context for structure-activity relationships.
Positional Isomers
An important structural analog is 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide (CAS: 2200876-67-9), which is a positional isomer with the cyclopropyl and carbohydrazide groups at reversed positions . This compound shares the same molecular formula (C8H12N4O) and similar properties, but the different arrangement of substituents may affect its biological activity profile.
Related Pyrazole Derivatives
Other related compounds include:
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5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxamide (CAS: 1864712-18-4), which contains an amide group instead of a carbohydrazide group
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3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, which have demonstrated cytotoxic activity in various cancer cell lines
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Pyrazolo[3,4-b]pyridine-5-carbohydrazide compounds, which have been used to synthesize various heterocyclic derivatives with potential biological activities
The structural similarities between these compounds suggest potential for shared biological activities, while the differences provide opportunities for developing compounds with optimized properties.
Current Research Status and Future Directions
Research Limitations
Current research on 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide is still in preliminary stages, with most studies focusing on initial biological activity screening rather than detailed mechanism of action investigations. Several research gaps remain:
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Limited understanding of the precise molecular mechanisms underlying anticancer activity
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Insufficient data on pharmacokinetic properties
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Lack of comprehensive structure-activity relationship studies
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Minimal information on in vivo efficacy and safety
Future Research Opportunities
Based on the promising preliminary findings, several research directions warrant exploration:
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Detailed mechanism of action studies to elucidate how the compound inhibits cancer cell proliferation
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Development of structural analogs with enhanced potency and selectivity
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Combination studies with established anticancer agents to identify potential synergistic effects
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Investigation of additional biological activities beyond anticancer and anti-inflammatory effects
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Exploration of potential applications in material science
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Assessment of pharmacokinetic properties and in vivo efficacy in animal models
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